
Aspartame-d5: A Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aspartame-d5

Cat. No.: B1141000 Get Quote
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Executive Summary
Aspartame, a widely utilized artificial sweetener, has been the subject of extensive toxicological

evaluation by global regulatory bodies, which have consistently affirmed its safety at

established Acceptable Daily Intake (ADI) levels. This technical guide provides a

comprehensive overview of the toxicological profile of aspartame, with a specific focus on its

deuterated isotopologue, Aspartame-d5. While direct toxicological data for Aspartame-d5 is

not publicly available, this guide leverages the extensive data on aspartame and integrates the

principles of stable isotope labeling in toxicological research to provide a robust safety

assessment. Aspartame-d5, a deuterated version of aspartame, is primarily used as an

internal standard in analytical chemistry for the precise quantification of aspartame in various

matrices. The substitution of hydrogen with deuterium is not expected to significantly alter the

toxicological properties of the molecule. This guide presents key quantitative toxicological data,

detailed experimental methodologies, and relevant metabolic pathways to inform researchers

and drug development professionals.

Introduction to Aspartame and Aspartame-d5
Aspartame is a low-calorie artificial sweetener approximately 200 times sweeter than

sucrose[1][2]. Chemically, it is the methyl ester of the dipeptide of two naturally occurring amino

acids, L-aspartic acid and L-phenylalanine[3][4]. Following ingestion, aspartame is rapidly and

completely hydrolyzed in the gastrointestinal tract to these two amino acids and methanol[3][5]
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[6]. These metabolites are then absorbed and metabolized through normal physiological

pathways[3][5][6].

Aspartame-d5 is a stable isotope-labeled version of aspartame where five hydrogen atoms in

the methyl ester group have been replaced with deuterium atoms. This isotopic labeling makes

it an ideal internal standard for mass spectrometry-based analytical methods, allowing for

accurate and precise quantification of aspartame. Stable isotope-labeled compounds are

invaluable tools in metabolism and toxicity studies, enabling the tracing and characterization of

metabolites[7][8][9][10].

Quantitative Toxicological Data
The toxicological database for aspartame is extensive. The following tables summarize key

quantitative data from various studies. It is important to note that these values are for non-

deuterated aspartame. Given the nature of deuterium substitution, the toxicological profile of

Aspartame-d5 is anticipated to be very similar.

Table 1: Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect Level (NOAEL)

Parameter Value Species
Regulatory
Body/Study

Citation

ADI 40 mg/kg bw/day Human
JECFA/WHO,

EFSA
[6][11][12][13]

ADI 50 mg/kg bw/day Human FDA [3][6][14]

NOAEL
4000 mg/kg

bw/day
Rat 104-week study [11][15]
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Assay Test System
Concentration/
Dose

Results Citation

Ames Test

S. typhimurium

TA98, TA100,

TA1535, TA1537,

TA1538

Up to 5,000 µ

g/plate

Negative (with

and without

metabolic

activation)

[1]

Chromosome

Aberration

Human

lymphocytes

500, 1,000,

2,000 µg/ml

Positive (dose-

dependent)
[1]

Sister Chromatid

Exchange

Human

lymphocytes
Not specified Negative [1]

Micronucleus

Test

Human

lymphocytes

Highest

concentrations

Positive (dose-

dependent for

48h)

[16]

Micronucleus

Test

Mouse peripheral

blood

erythrocytes

Up to 50,000

ppm (in feed)

Positive (in

females at

highest dose)

[17]

Comet Assay
Mouse bone

marrow cells

7, 14, 28, and 35

mg/kg bw

Increased DNA

damage
[18]

Dominant Lethal

Assay
CD Rats Not specified Negative [1]

Table 3: Carcinogenicity Studies of Aspartame

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4235942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235942/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235942/
https://www.researchgate.net/publication/8237130_Genotoxicity_of_Aspartame
https://pubmed.ncbi.nlm.nih.gov/18685711/
https://pubmed.ncbi.nlm.nih.gov/18850355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4235942/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Dosing Regimen Key Findings Citation

Sprague-Dawley Rats 50,000 ppm in feed

Increased incidence of

malignant tumors in

females

[1]

SCL Wistar Rats Not specified
No cancer-inducing

effects
[1]

F344 Rats (male) Not specified
No cancer-inducing

effects
[1]

Genetically Modified

Mice (p53

haploinsufficient)

Up to 50,000 ppm in

feed for 9 months

No evidence of

carcinogenic activity
[17]

Humans

(epidemiological

studies)

Varied

Inconsistent results,

with some studies

suggesting a possible

link to certain cancers,

while others show no

association. Major

regulatory bodies

conclude no

convincing evidence

of carcinogenicity in

humans.

[1][19][20][21][22]

Table 4: Reproductive and Developmental Toxicity of Aspartame
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Species Dosing Regimen Key Findings Citation

Mice (male)
40, 80, and 160 mg/kg

bw/day for 90 days

Reduced sperm

parameters, altered

hormone levels, and

induced oxidative

stress in testes at high

doses.

[23][24]

Rats (female)
50 & 100 mg/kg

bw/day

Decreased serum

estrogen and

histopathological

changes in ovaries.

[25]

Rats
Up to 4000 mg/kg

bw/day

No developmental

toxicity.
[22]

Mice
Up to 5700 mg/kg

bw/day

No developmental

toxicity.
[22]

Experimental Protocols
Detailed methodologies are crucial for the interpretation of toxicological data. Below are

summaries of protocols for key studies on aspartame.

Genotoxicity Assays
Ames Test (Bacterial Reverse Mutation Assay):

Test System:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.

Methodology: The standard plate-incorporation assay was used. Aspartame was tested at

concentrations up to 5,000 µ g/plate , both with and without a mammalian metabolic

activation system (S9 mix from rat liver). The number of revertant colonies was counted

after incubation.[1][26]

In Vitro Chromosome Aberration Test:

Test System: Cultured human peripheral blood lymphocytes.
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Methodology: Lymphocyte cultures were treated with aspartame at concentrations of 500,

1000, and 2000 µg/ml for 24 and 48 hours. Colcemid was added to arrest cells in

metaphase. Cells were harvested, fixed, and slides were prepared and stained with

Giemsa. Metaphase spreads were analyzed for chromosomal aberrations.[1][16]

In Vivo Micronucleus Test:

Test System: Swiss albino mice.

Methodology: Mice were orally administered with different concentrations of aspartame

(e.g., 7, 14, 28, and 35 mg/kg body weight). Bone marrow was collected from the femur,

and polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei.

The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess

cytotoxicity.[1][18]

Comet Assay (Single Cell Gel Electrophoresis):

Test System: Bone marrow cells of Swiss albino mice.

Methodology: Following oral administration of aspartame, bone marrow cells were isolated

and embedded in agarose on a microscope slide. The cells were lysed, and the slides

were subjected to electrophoresis. DNA damage was quantified by measuring the length

and intensity of the "comet tail."[18][26]

Carcinogenicity Bioassay
Long-term Rodent Feeding Study:

Test System: Sprague-Dawley rats.

Methodology: Groups of rats were fed diets containing various concentrations of

aspartame (e.g., up to 100,000 ppm) for their entire lifespan. A control group received a

standard diet. Animals were monitored for clinical signs of toxicity and tumor development.

At the end of the study, a complete histopathological examination of all major organs and

tissues was performed.[1][27]

Signaling Pathways and Mechanisms of Toxicity
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The toxicological effects of aspartame, when observed, are generally attributed to its

metabolites. The following diagrams illustrate the metabolic pathway of aspartame and a

proposed mechanism for inducing oxidative stress.

Aspartame Gastrointestinal Tract
(Esterases and Peptidases)

Aspartic Acid (40%)

Phenylalanine (50%)

Methanol (10%)

Normal Metabolic
Pathways

Formaldehyde Formic Acid

Click to download full resolution via product page

Caption: Metabolic breakdown of aspartame in the gastrointestinal tract.
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Caption: Proposed pathway of methanol-induced oxidative stress.

Safety and Regulatory Status
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Major international regulatory agencies have consistently concluded that aspartame is safe for

human consumption at current acceptable daily intake levels.

U.S. Food and Drug Administration (FDA): The FDA approved aspartame in 1974 and has

reviewed its safety multiple times, consistently reaffirming its safety for the general

population, except for individuals with phenylketonuria (PKU).[28][29] The FDA's ADI for

aspartame is 50 mg/kg of body weight per day.[3][6][14]

European Food Safety Authority (EFSA): EFSA has also conducted comprehensive reviews

of aspartame's safety and concluded that it is safe for human consumption.[5] The EFSA

established an ADI of 40 mg/kg of body weight per day.[6][12]

Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has also reaffirmed

the safety of aspartame and maintains an ADI of 40 mg/kg of body weight per day.[11][12]

[13]

Despite the consensus among major regulatory bodies, some studies have raised concerns

about the potential for genotoxicity and carcinogenicity.[1][19] However, these findings have

been critically evaluated by regulatory agencies and have not been deemed sufficient to alter

the overall safety assessment of aspartame at current consumption levels.[13][22][29]

The Role of Aspartame-d5 in Research
Aspartame-d5 serves as a critical analytical tool in toxicological and pharmacokinetic

research. Its use as an internal standard in mass spectrometry allows for the accurate

quantification of aspartame and its metabolites in biological samples. This is essential for:

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion

(ADME) of aspartame.

Exposure assessment: Accurately measuring the levels of aspartame in food products and

biological samples to ensure consumption remains within the ADI.

Metabolite identification: Aiding in the identification and quantification of aspartame's

breakdown products.
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The principle of using deuterated standards lies in their chemical identity to the analyte of

interest, while their mass difference allows for their distinction in a mass spectrometer. The

deuterium substitution is not expected to significantly alter the biological activity or toxicological

profile, a concept known as the "isotope effect," which is generally minimal for this type of

labeling.

Conclusion
The toxicological profile of aspartame has been extensively studied, and it is considered safe

for human consumption by major regulatory agencies worldwide at the established ADI. While

some studies have indicated potential for genotoxicity and carcinogenicity, the overall weight of

scientific evidence supports its safety.

Direct toxicological data for Aspartame-d5 is not available in the public domain. However,

based on the principles of stable isotope labeling, its toxicological profile is expected to be

virtually identical to that of aspartame. Aspartame-d5 is a valuable tool for researchers,

enabling precise and accurate quantification of aspartame in various experimental settings,

thereby contributing to the ongoing safety assessment of this widely used artificial sweetener.

This guide provides a comprehensive summary of the available data to support the research

and development activities of scientists and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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